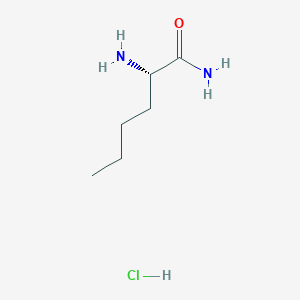

H-Nle-NH2.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminohexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H2,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTYYKPZSWYQDT-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594862 | |

| Record name | L-Norleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94787-97-0 | |

| Record name | L-Norleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Silylation for Gc Ms:for Gas Chromatography Mass Spectrometry Gc Ms Analysis, Polar Functional Groups Nh₂, Cooh, Oh Must Be Derivatized to Increase Their Volatility and Thermal Stability.mdpi.comthis is Commonly Achieved Through Silylation, Where Active Hydrogens Are Replaced with a Trimethylsilyl Tms Group Using Reagents Like N,o Bis Trimethylsilyl Trifluoroacetamide Bstfa .researchgate.netoptimization of This Protocol Involves Adjusting Reactant Concentrations, Temperature, and Reaction Time to Ensure Complete Derivatization.researchgate.netmdc Berlin.de

An optimized workflow often involves automation to improve reproducibility. mdpi.commdc-berlin.de For instance, automated liquid handlers can perform the derivatization steps, minimizing pipetting errors and ensuring consistent reaction times for all samples in a batch. researchgate.netnih.gov

| Protocol | Reagent | Analytical Technique | Key Advantages | Reference |

|---|---|---|---|---|

| Fluorescence Tagging | o-Phthaldialdehyde (OPA) | HPLC-Fluorescence | High sensitivity, rapid, automated | nih.gov |

| Fluorescence Tagging | AccQ•Tag (AQC) | HPLC-Fluorescence/UV | Derivatizes primary and secondary amines, stable derivatives | waters.com |

| Isobaric Tagging | aTRAQ Reagents | LC-MS/MS | Multiplexing, high precision for relative quantification | nih.gov |

| Silylation | BSTFA | GC-MS | Increases volatility for GC analysis | researchgate.net |

Advanced Biochemical Investigations and Molecular Interaction Dynamics of H Nle Nh2.hcl Derivatives

Probing Enzyme-Substrate Interactions with Nle-Modified Peptides

The incorporation of norleucine (Nle) into peptides can significantly influence their interactions with enzymes. Studies have shown that replacing methionine (Met) with Nle, an isosteric carba-analog, can modulate enzyme activity. For instance, in Thermoanaerobacter thermohydrosulfuricus lipase (B570770) (TTL), the substitution of methionine residues, particularly Met-114 and Met-142 near the active site, with norleucine led to a substantial increase in the hydrolysis of synthetic polyesters like polyethylene (B3416737) terephthalate (B1205515) frontiersin.orgnih.gov. This enhanced activity is attributed to the slightly increased hydrophobicity and altered polarity of Nle compared to Met, which can subtly modify substrate binding properties frontiersin.org.

Furthermore, Nle has been identified as a preferred residue at the P1 position for certain proteases, such as Cathepsin E, suggesting a role in defining enzyme specificity ucsf.edu. Similarly, in the context of exopeptidase prolylcarboxypeptidase (PRCP), norleucine was found to be readily accepted in the S1 pocket when paired with hydrophobic residues in the P1' position, indicating its compatibility with specific enzyme active sites ucsf.edu. Research into amino acid amides has also revealed that norleucine amide is a substrate for certain enzymes, albeit with lower specific activity compared to L-α-amino-ε-caprolactam pu-toyama.ac.jp. For example, DL-2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine was identified as a competitive inhibitor of aminopeptidase (B13392206) N researchgate.net.

Studies on Protein Folding and Stability through Nle-Incorporation

The substitution of methionine with norleucine can impact protein folding and stability, often by subtly altering the hydrophobic interactions within the protein structure. Quantitative replacement of methionine with norleucine in human recombinant annexin (B1180172) V did not significantly change its estimated stabilities, but the denaturation midpoints shifted to lower values due to increased hydrophobicity of the exchanged residues srce.hr. Similarly, while global norleucine incorporation into cytochrome P450 BM-3 heme domain increased peroxygenase activity, it significantly reduced thermostability caltech.edunih.gov. This suggests that while Nle can enhance catalytic function, it may compromise stability under thermal stress.

Studies on peptides have also indicated that residues like Nle can contribute to helical stability. For example, Nle, along with norvaline (Nva) and 2-aminobutyric acid (Abu), were found to possess helical propensities comparable to leucine (B10760876), stabilizing α-helical structures in peptides unimi.itnih.gov. The incorporation of Nle into a VEGF-mimetic peptide, for instance, influenced its helical content and thermal stability unimi.it.

Analysis of Ligand-Receptor Binding Mechanisms (Molecular Recognition)

Research into formyl peptides and their receptors on human neutrophils demonstrated that a fluoresceinated N-formyl hexapeptide containing norleucine (N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein) interacts with specific receptors with high affinity nih.gov. The kinetics of ligand-receptor interactions, including association, dissociation, and internalization, were characterized, revealing temperature-dependent binding and potential alterations in affinity over time nih.gov. Furthermore, in the context of N-end rule recognition, peptides with N-terminal norleucine (Nle) bound weakly to the ClpS adaptor protein, similar to methionine-containing peptides, suggesting that the presence of a sulfur atom or methylene (B1212753) group at the δ position did not significantly alter binding to this particular protein mit.edu.

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions involving N-Terminal Amides

The N-terminal amide group, as present in H-Nle-NH2.HCl, can participate in various non-covalent interactions that influence molecular structure and function. While direct studies on this compound are limited, research on peptide N-terminal amides and general amide interactions provides context. The amide NH₂ substituent in N-aminopeptides (NAPs) has been shown to participate in cooperative non-covalent interactions that promote β-sheet secondary structure nih.gov. Similarly, in studies of cell attachment peptides, non-covalent interactions, including hydrogen bonds and hydrophobic interactions, were found to be crucial for structural stabilization, particularly around the N- and C-termini plos.org.

General studies on amides highlight their role in hydrogen bonding. For instance, the carbonyl oxygen of amides acts as a hydrogen bond acceptor, and the NH group as a donor mdpi.com. These interactions are fundamental to peptide and protein structure. The n→π* interaction, where a carbonyl oxygen donates electron density into another carbonyl group, has been implicated in the conformational stability of proteins, with thioamides showing stronger interactions than oxoamides acs.org. While not directly involving this compound, these findings underscore the importance of amide functionalities in mediating non-covalent forces that stabilize molecular assemblies.

Cutting Edge Analytical Methodologies for H Nle Nh2.hcl and Its Complex Derivatives

High-Resolution Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are indispensable tools for assessing the purity of H-Nle-NH2.HCl and monitoring its incorporation during peptide synthesis. The purity of commercially available L-Norleucine amide hydrochloride is routinely confirmed to be ≥99% using HPLC. chemimpex.comchemdict.com

For the analysis of norleucine and its derivatives in complex mixtures, such as biopharmaceutical fermentation processes, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in precision and sensitivity. nih.gov A precise UHPLC method utilizing a sub-2 µm C18 particle column has been established for the simultaneous analysis of norleucine and other non-canonical amino acids. nih.gov This method, often involving pre-column derivatization, allows for excellent separation and quantification with fluorescence detection. nih.govnih.gov The feasibility of transferring such methods to standard HPLC instrumentation using core-shell particle C18 columns has also been demonstrated, ensuring broader applicability. nih.gov

Key parameters for a typical UHPLC method for amino acid analysis, including norleucine, are summarized below.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Sub-2 µm or Core-shell C18 reverse-phase | nih.gov |

| Detection | Fluorescence (e.g., Ex: 345 nm, Em: 455 nm) | nih.gov |

| Derivatization | Pre-column with ortho-phthaldialdehyde (OPA) | nih.gov |

| Limit of Detection (LOD) | 0.06 to 0.17 pmol per injection | nih.gov |

| Limit of Quantification (LOQ) | 0.19 to 0.89 pmol per injection | nih.gov |

In the context of solid-phase peptide synthesis (SPPS), HPLC is crucial for monitoring the efficiency of each coupling step and assessing the purity of the final cleaved peptide. Real-time monitoring techniques are also emerging. For instance, a variable bed flow reactor (VBFR) integrated into an automated synthesizer allows for real-time tracking of resin swelling, which correlates with amino acid coupling efficiency and on-resin aggregation. fu-berlin.deresearchgate.net This provides immediate feedback, allowing for adjustments to be made during the synthesis to optimize the incorporation of residues like norleucine. fu-berlin.de

Advanced Mass Spectrometry for Structural Characterization of Nle-Containing Biomolecules

Mass spectrometry (MS) is a powerful technique for the structural characterization of biomolecules, providing information on molecular weight and sequence. wikipedia.org In proteomics and peptide analysis, norleucine (Nle) is often used as a substitute for methionine to prevent oxidation-related issues. escholarship.org

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for peptide sequencing. escholarship.orgnih.gov The fragmentation of peptide ions, induced by methods like collision-induced dissociation (CID), produces a series of fragment ions (typically b- and y-ions) whose mass differences reveal the amino acid sequence. libretexts.orgchemguide.co.ukmsu.edu The fragmentation patterns of peptides containing norleucine are well-characterized, allowing for its unambiguous identification within a peptide chain. nih.gov One of the challenges in MS/MS is that isobaric amino acids, such as leucine (B10760876), isoleucine, and norleucine, can produce very similar fragmentation patterns. nih.gov However, the use of high-resolution chromatographic separation techniques like UPLC prior to mass analysis can achieve baseline separation of these isomers, overcoming this limitation. nih.gov

Advanced MS techniques are also used to identify post-translational modifications and cleavage sites in Nle-containing proteins and peptides. escholarship.org By analyzing the mass of the parent ion and its fragments, researchers can pinpoint the exact location of modifications or the specific bonds cleaved by proteases. escholarship.orgnih.gov

Typical LC-MS/MS setup for peptide analysis:

Chromatography: UPLC with a C18 column. escholarship.org

Ionization: Electrospray Ionization (ESI).

Mass Analyzer: Linear Ion Trap, Orbitrap, or Quadrupole Time-of-Flight (QTOF). escholarship.orgnih.gov

Fragmentation: Collision-Induced Dissociation (CID), Electron-Transfer Dissociation (ETD), or Higher-Energy C-trap Dissociation (HCD). wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the three-dimensional structure, dynamics, and conformational preferences of molecules in solution. nih.govresearchgate.net For this compound and peptides incorporating this residue, NMR provides atomic-level insights that are critical for understanding their biological function. nih.govmdpi.com

1D NMR experiments, such as ¹H and ¹³C NMR, are used to confirm the identity and purity of the compound by analyzing the chemical shifts, integration, and multiplicity of the signals. hw.ac.ukyoutube.com The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule. hw.ac.ukbmrb.ioyoutube.com

Predicted ¹H NMR Chemical Shifts for this compound Protons:

| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal -CH₃ | ~0.9 | Triplet (t) |

| Internal -CH₂- (x3) | ~1.3-1.8 | Multiplet (m) |

| α-CH | ~3.7 | Triplet (t) |

| -NH₂ and -NH₃⁺ | Variable, broad | Singlet (s, broad) |

Note: Values are estimates and can vary based on solvent, concentration, and pH.

For more complex structural and dynamic studies of Nle-containing peptides, multidimensional NMR experiments are employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the amino acid spin systems. researchgate.net

TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a single amino acid residue. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for 3D structure calculation. researchgate.netresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. researchgate.netbmrb.io

Optimized Derivatization Protocols for Quantitative Amino Acid Analysis in Complex Matrices

Accurate quantification of amino acids like norleucine in complex biological matrices (e.g., plasma, cell lysates, fermentation media) often requires a derivatization step. researchgate.netnih.gov Derivatization enhances the chromatographic properties and detection sensitivity of the amino acids. mdpi.com Several optimized protocols are available, each with specific advantages.

Future Perspectives and Emerging Avenues in H Nle Nh2.hcl Research

Innovations in Synthesis and Bioconjugation of Nle-Containing Compounds

The synthesis of peptides and related compounds forms the bedrock of numerous biomedical research areas. mdpi.com Innovations in the methods for creating Nle-containing compounds, including the simple dipeptide amide H-Nle-NH2.HCl, are crucial for advancing their application.

The primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). biorxiv.orgpitt.edu SPPS, developed by Bruce Merrifield, involves anchoring the initial amino acid to a solid resin support, allowing for the sequential addition of subsequent amino acids. biorxiv.orglancs.ac.uk This method is advantageous for synthesizing longer peptides and can be automated, which improves efficiency and reduces human error. nih.gov For instance, the Tribute Synthesizer is an example of an automated system used for this purpose. nih.gov The use of Rink amide MBHA resin with norleucine is particularly relevant for producing peptide amides like this compound, offering high yield and purity. wikipedia.org

LPPS, on the other hand, is often employed for shorter peptides to minimize side reactions and is suitable for large-scale production. mdpi.compitt.edu Recent advancements in LPPS include the development of electrochemical methods for amide bond formation, which avoid the need for traditional coupling reagents by using electrons as traceless redox agents. nih.gov

Norleucine is often used as an isosteric replacement for methionine to prevent oxidation, which can be a problem during synthesis and purification. lancs.ac.ukwikipedia.org This substitution generally preserves the biological activity of the peptide. lancs.ac.uk

Bioconjugation is the covalent attachment of two or more molecules, where at least one is a biomolecule. chemicalbook.com This process is vital for enhancing the stability and targeting efficiency of peptide-based therapeutics. biorxiv.org Key bioconjugation strategies applicable to Nle-containing peptides include:

Native Chemical Ligation (NCL): This technique allows for the formation of a native peptide bond between two unprotected peptide segments. researchgate.netdrugbank.com It typically involves the reaction of a C-terminal peptide thioester with a peptide containing an N-terminal cysteine. researchgate.netdrugbank.com While standard NCL is dependent on an N-terminal cysteine, variations and auxiliary-mediated methods are expanding the range of possible ligation junctions. researchgate.net The synthesis of thiolated amino acids, including aspartic acid, leucine (B10760876), and others, has broadened the scope of NCL. researchgate.net

Chemoselective Ligation: These methods involve reactions that are highly selective for specific functional groups, minimizing side reactions. chemimpex.com Examples include oxime ligation and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which are orthogonal and can be used in a controlled manner. chemimpex.com Another approach is the α-ketoacid–hydroxylamine amide ligation (KAHA ligation). rsc.org

Enzymatic Ligation: Enzymes like Omniligase-1, a modified subtilisin, can catalyze the ligation of unprotected peptide segments. rsc.orgacs.org This method is not restricted to N-terminal cysteine and offers high efficiency and specificity. acs.org

These evolving synthesis and bioconjugation techniques are critical for producing this compound and more complex Nle-containing molecules with high purity and for specific applications, thereby driving forward research into their functional roles.

Computational Design and Predictive Modeling of Nle-Modified Biomolecules

Computational methods are becoming indispensable in modern biomolecular research, offering powerful tools to predict and analyze the structure, function, and properties of molecules like this compound and Nle-containing peptides. numberanalytics.com These in silico approaches can guide experimental work, saving time and resources. plos.org

Molecular Dynamics (MD) simulations are a cornerstone of computational biomolecular studies, allowing researchers to observe the dynamic behavior of molecules over time. nih.govresearchgate.net For Nle-containing peptides, MD simulations can provide insights into their folding, stability, and interaction with other molecules, such as lipid bilayers. mdpi.comnih.gov A critical component for accurate MD simulations is the force field , which defines the potential energy of the system. kcl.ac.uk Developing accurate force fields for non-canonical amino acids like norleucine is an active area of research. lancs.ac.ukkcl.ac.uknih.gov For example, the RSFF2 force field has been shown to have improved accuracy for simulating dipeptides of norleucine. researchgate.net Similarly, parameters for norleucine have been developed for widely used force fields like AMBER and CHARMM. aip.org

Predictive modeling leverages computational algorithms, including machine learning, to forecast the properties of biomolecules. numberanalytics.com For instance, the CamSol-PTM method can predict the solubility of peptides containing modified amino acids, including norleucine, with high accuracy. biorxiv.orgbiorxiv.org This is particularly valuable as solubility is a key factor in the developability of peptide-based drugs. biorxiv.org Other computational tools can predict the toxicity of peptides, which is another crucial consideration in therapeutic development. plos.org

The table below summarizes some of the key computational approaches and their applications in the study of Nle-modified biomolecules.

| Computational Approach | Description | Application to Nle-Modified Biomolecules | References |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Studying the folding, stability, and conformational dynamics of Nle-containing peptides. | mdpi.comnih.gov |

| Force Field Development | Creates parameters that describe the potential energy of a system. | Ensuring accurate simulations of Nle-containing biomolecules. | researchgate.netkcl.ac.uknih.govaip.org |

| Solubility Prediction | Uses algorithms to predict the solubility of peptides in various solvents. | Guiding the design of soluble Nle-containing peptides for therapeutic use. | biorxiv.orgbiorxiv.orgacs.org |

| Toxicity Prediction | Employs machine learning to predict the potential toxicity of peptides. | Assessing the safety profile of Nle-containing therapeutic candidates. | plos.org |

| De Novo Design | Computationally designs novel protein and peptide structures. | Creating new Nle-containing macrocycles and other structures with specific functions. | nih.govbakerlab.org |

The integration of these computational tools allows for a more rational and efficient design of Nle-modified biomolecules, accelerating the discovery and development of new materials and therapeutics.

Exploration of this compound in Advanced Materials and Nanobiotechnology (Peptide-based SAMs)

The unique properties of peptides are being harnessed to create advanced materials with a wide range of applications in nanobiotechnology. hnu.edu.cnnih.gov this compound, as a fundamental building block, can be incorporated into these materials, particularly peptide-based self-assembled monolayers (SAMs).

Peptide-based SAMs are highly ordered molecular layers that form spontaneously on a solid substrate. rsc.orgrsc.org They are created by tethering peptides to a surface, often through a thiol group that binds to a gold substrate. rsc.orgnih.gov These SAMs can be designed to have specific functions, such as promoting or preventing cell adhesion, acting as biosensors, or creating antimicrobial surfaces. rsc.orgrsc.org

The amino acid sequence of the peptide used in a SAM is critical to its function. nih.govnih.gov For example, zwitterionic peptides, such as those containing alternating glutamic acid (E) and lysine (B10760008) (K) residues, can create surfaces that are highly resistant to protein and cell fouling. nih.govfrontiersin.org The inclusion of this compound or longer Nle-containing peptides in SAMs can influence their properties. The hydrophobic nature of the norleucine side chain can affect the packing and ordering of the monolayer. pitt.edu

The table below details the components of peptide-based SAMs and the potential role of Nle.

| SAM Component | Function | Relevance of Nle-Containing Peptides | References |

| Substrate | The solid support for the monolayer. | Gold is a common substrate for thiol-terminated peptides. | rsc.orgnih.gov |

| Anchor Group | Covalently attaches the peptide to the substrate. | A thiol group (-SH) is frequently used for attachment to gold. | rsc.orgnih.gov |

| Peptide Chain | Determines the functionality of the SAM. | The sequence can be designed for biocompatibility, biorecognition, or other properties. The hydrophobic side chain of Nle can influence the monolayer's structure and interactions. | nih.govnih.gov |

| Terminal Group | The functional group at the end of the peptide chain. | Can be modified for further conjugation or to interact with the environment. | rsc.org |

The versatility of peptide-based SAMs makes them a promising platform for a variety of applications in nanobiotechnology, and the incorporation of non-canonical amino acids like norleucine expands the range of properties that can be achieved.

Interdisciplinary Research Integrating this compound in Novel Biochemical Systems

The simple structure of this compound belies its potential for broad application across various fields of biochemical research. Its utility stems from the properties of the norleucine residue, which is an isomer of leucine and isoleucine and is nearly isosteric with methionine. wikipedia.orgnih.gov This makes it a valuable tool for probing biological systems.

One of the primary uses of norleucine is as a methionine substitute in protein and peptide studies. wikipedia.org Methionine is susceptible to oxidation, which can complicate experiments. By replacing methionine with the non-oxidizable norleucine, researchers can study the structural and functional role of that particular residue without the confounding effects of oxidation. wikipedia.org For example, substituting methionine with norleucine in the Amyloid-β peptide has been shown to negate its neurotoxic effects, providing insights into the mechanisms of Alzheimer's disease. wikipedia.org

The incorporation of norleucine into peptides can also be used to study amino acid transport and metabolism . Norleucine competes with large neutral amino acids for transport into the brain, and its effects on feeding behavior in rats have been studied to understand the role of brain amino acid concentrations in regulating appetite. nih.gov

Furthermore, the integration of norleucine into peptides can influence their structural properties . The unbranched, aliphatic side chain of norleucine can affect how a peptide folds and interacts with its environment. This can be exploited in the design of peptidomimetics with enhanced stability or specific binding properties. nih.gov

The interdisciplinary applications of this compound and Nle-containing peptides are summarized below:

| Field of Research | Application of Nle-Containing Compounds | Significance | References |

| Neuroscience | Studying the role of methionine in neurodegenerative diseases like Alzheimer's. | Elucidating disease mechanisms and identifying potential therapeutic targets. | wikipedia.org |

| Metabolic Research | Investigating amino acid transport and its effect on behavior. | Understanding the regulation of appetite and metabolism. | nih.gov |

| Drug Development | Designing stable and effective peptide-based therapeutics. | Improving the pharmacokinetic properties of peptide drugs. | chemimpex.comnih.gov |

| Biomaterials | Creating functional surfaces with specific biological properties. | Developing advanced biocompatible and bioactive materials. | rsc.orgrsc.org |

As research continues, the integration of this compound and its derivatives into increasingly complex biochemical systems is expected to yield further insights and novel applications.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of H-Nle-NH₂·HCl in synthetic chemistry workflows?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, with mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Retention times and peak symmetry should align with reference standards .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) is essential for structural validation. For H-Nle-NH₂·HCl, verify the absence of extraneous peaks in the δ 1.2–1.6 ppm region (characteristic of norleucine methylene protons) and confirm the amide proton resonance near δ 7.5 ppm .

- Mass Spectrometry (MS) should confirm the molecular ion peak at m/z 110.5 (C₂H₇ClN₂O) with <2 ppm error .

Q. How should researchers address discrepancies in reported solubility data for H-Nle-NH₂·HCl across different solvents?

Methodological Answer:

- Conduct systematic solubility screens using gradient solvent systems (e.g., DMSO, chloroform, aqueous buffers) under controlled temperatures (20–25°C). Document solvent polarity and ionic strength effects .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain conflicting solubility claims. Adjust pH (e.g., 1–3 with HCl) to enhance protonation and solubility .

Q. What protocols ensure stable long-term storage of H-Nle-NH₂·HCl to prevent degradation?

Methodological Answer:

- Store lyophilized powder in desiccated conditions at -20°C to minimize hydrolysis of the amide bond. Use argon/vacuum-sealed vials to limit oxidation .

- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to quantify degradation products like free norleucine .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for incorporating H-Nle-NH₂·HCl into peptide synthesis while minimizing racemization?

Methodological Answer:

- Use low-temperature (0–4°C) coupling protocols with carbodiimide activators (e.g., EDC/HOBt) to reduce racemization. Monitor reaction progress via FT-IR for amide bond formation (disappearance of carboxylate C=O stretch at 1700 cm⁻¹) .

- Employ chiral HPLC with a crown ether column to quantify enantiomeric excess (ee) post-synthesis .

Q. What experimental strategies resolve contradictions in the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Perform pH-dependent stability assays (pH 1–12) with LC-MS to track degradation kinetics. For example, under basic conditions (pH >10), the amide bond hydrolyzes rapidly, generating norleucine and ammonia, whereas acidic conditions (pH 2–4) show <5% degradation over 24 hours .

- Use Arrhenius plots (ln k vs. 1/T) to model temperature-dependent degradation and identify safe operational thresholds .

Q. How can H-Nle-NH₂·HCl’s interactions with metal ions be characterized for applications in coordination chemistry?

Methodological Answer:

- Conduct isothermal titration calorimetry (ITC) to quantify binding affinities with transition metals (e.g., Ni²⁺, Cu²⁺). Prepare metal chloride solutions in degassed HEPES buffer (pH 7.4) to avoid precipitation .

- Use X-ray crystallography to resolve coordination geometries. For example, Ni²⁺ may form octahedral complexes with H-Nle-NH₂·HCl via amine and carbonyl oxygen ligands .

Contradictions and Recommendations

- Solubility Variability : Discrepancies in aqueous solubility (e.g., 50 mg/mL vs. 100 mg/mL) may arise from batch-specific crystallinity. Pre-solubilization sonication (20 kHz, 5 min) improves consistency .

- Stability in Buffers : Avoid phosphate buffers (pH >7) due to precipitation risks; use acetate or citrate buffers for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.